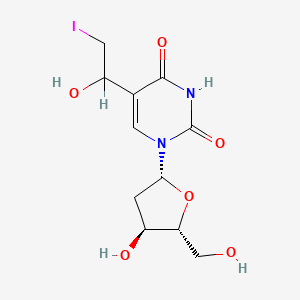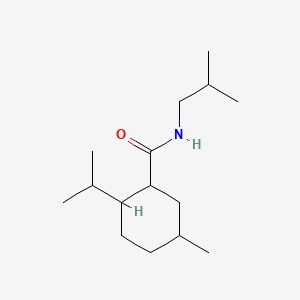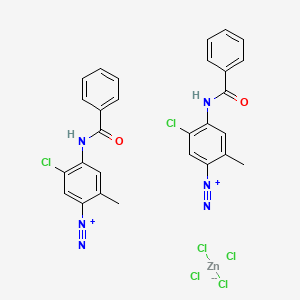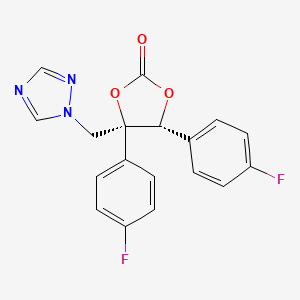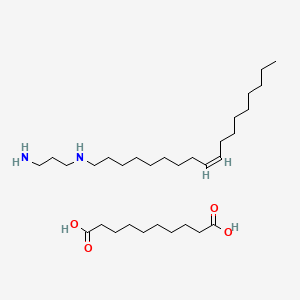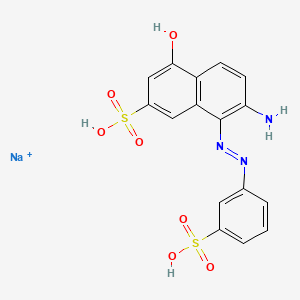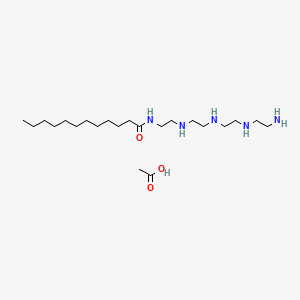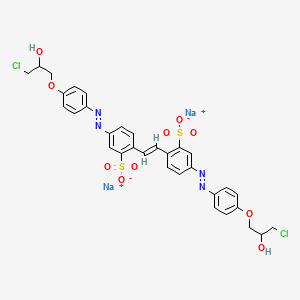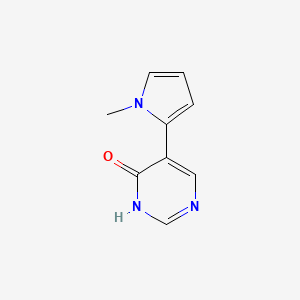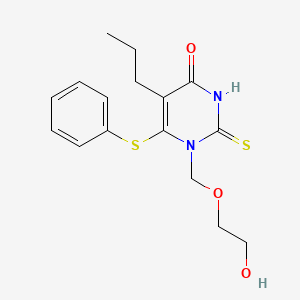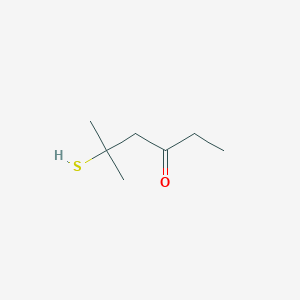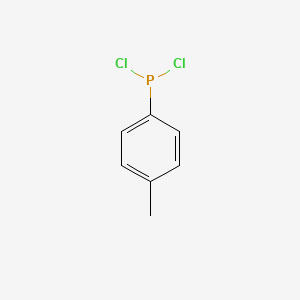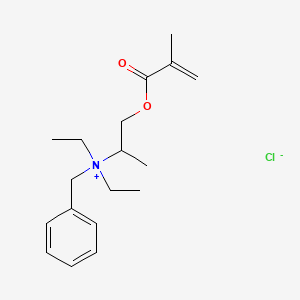
Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C15H22ClNO2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, a diethylamino group, and a methacryloyloxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves a multi-step process. One common method includes the reaction of methacryloyl chloride with diethylaminoethanol to form an intermediate, which is then reacted with benzyl chloride to yield the final product . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high production rates .
Chemical Reactions Analysis
Types of Reactions
Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Polymerization: The methacryloyloxyethyl group allows the compound to undergo polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and initiators for polymerization reactions. The conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, polymerization reactions can yield polymers with varying molecular weights and properties, while substitution reactions can produce a variety of substituted ammonium compounds .
Scientific Research Applications
Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death . This property is particularly useful in its application as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Benzyldimethyl(2-(methacryloyloxy)ethyl)ammonium chloride: Similar in structure but with dimethyl groups instead of diethyl groups.
Benzyldimethyl(2-(acryloyloxy)ethyl)ammonium chloride: Similar but with an acryloyloxy group instead of a methacryloyloxy group.
Uniqueness
Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo polymerization and its antimicrobial activity make it particularly valuable in various applications .
Properties
CAS No. |
93842-83-2 |
|---|---|
Molecular Formula |
C18H28ClNO2 |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
benzyl-diethyl-[1-(2-methylprop-2-enoyloxy)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C18H28NO2.ClH/c1-6-19(7-2,13-17-11-9-8-10-12-17)16(5)14-21-18(20)15(3)4;/h8-12,16H,3,6-7,13-14H2,1-2,4-5H3;1H/q+1;/p-1 |
InChI Key |
KGERKPITQIXMGT-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC1=CC=CC=C1)C(C)COC(=O)C(=C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



